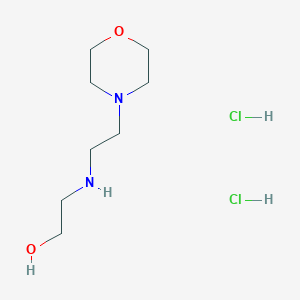

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride

描述

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride is a dihydrochloride salt of a tertiary amine-containing compound featuring a morpholine ring and an ethanolamine backbone. The morpholine group (a six-membered ring with one oxygen and four CH₂ groups) contributes to its polarity and hydrogen-bonding capacity, while the dihydrochloride salt enhances aqueous solubility and stability.

属性

IUPAC Name |

2-(2-morpholin-4-ylethylamino)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.2ClH/c11-6-2-9-1-3-10-4-7-12-8-5-10;;/h9,11H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPPPCGWQOCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34750-64-6 | |

| Record name | 2-{[2-(morpholin-4-yl)ethyl]amino}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

This approach is a classical nucleophilic substitution and is referenced in related morpholine-based amino alcohol syntheses.

Salt Formation (Dihydrochloride)

- Procedure: The free base amino alcohol is dissolved in an organic solvent such as diethyl ether.

- Addition: 1N HCl in ether is added dropwise at low temperature (0 °C to room temperature).

- Outcome: The dihydrochloride salt precipitates as a solid.

- Isolation: Filtration, washing with cold ether, and drying under vacuum.

This method is commonly used to isolate and purify amine hydrochloride salts, ensuring stability and handling convenience.

3 Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Epoxide ring-opening | Morpholine + 2-(bromomethyl)oxirane | Ethylene glycol dimethyl ether or ethanol | 45–80 °C, 6–24 h | 70–80 | Nucleophilic attack on epoxide ring |

| Nucleophilic substitution | Morpholine + 2-chloroethanol or 2-bromoethanol | THF, DMF, or acetonitrile | RT to reflux, 3–18 h | 60–85 | Classical SN2 reaction |

| Salt formation | Free base + 1N HCl in ether | Diethyl ether | 0 °C to RT, 1–2 h | Quantitative | Precipitation of dihydrochloride salt |

4 Research Findings and Notes

- The epoxide ring-opening method is favored for its regioselectivity and relatively mild conditions, which preserve the integrity of sensitive functional groups.

- The nucleophilic substitution method is straightforward but may require careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

- Formation of the dihydrochloride salt enhances the compound's solubility in aqueous media and improves stability, which is critical for pharmaceutical and biochemical applications.

- Purification is typically achieved by recrystallization or column chromatography before salt formation to ensure high purity.

- No direct synthesis protocols exclusively for this compound were found in isolated form in the reviewed literature, but analogous compounds and parent amines have well-documented preparation routes that are applicable.

化学反应分析

Types of Reactions

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in different chemical processes .

科学研究应用

Biochemical Assays

The compound is widely used in biochemical assays, particularly as a buffering agent in molecular biology research. Its ability to stabilize pH levels makes it invaluable in various experimental setups .

Medicinal Chemistry

This compound has shown potential therapeutic applications. Research indicates that compounds with similar morpholino structures may possess antimicrobial and anticancer properties, suggesting that this compound could be further explored for its biological activities.

Corrosion Inhibition

This compound is effective as a corrosion inhibitor for mild steel, especially in acidic environments. Its application in protecting metals from corrosion highlights its industrial relevance.

Organic Synthesis

In organic chemistry, it serves as a reagent for various synthesis reactions due to its reactive functional groups (amine and alcohol). This versatility allows for the modification of the compound to create derivatives with enhanced biological activity or improved physical properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of morpholino derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism of action and potential therapeutic applications.

Case Study: Corrosion Inhibition

Research focusing on the efficacy of this compound as a corrosion inhibitor demonstrated its effectiveness in reducing metal degradation rates in acidic solutions. The findings suggest that this compound could be integrated into protective coatings for industrial applications.

作用机制

The mechanism of action of 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

相似化合物的比较

Structural and Functional Group Analysis

Physicochemical Properties

Stability and Reactivity

- Morpholino Derivatives: The ether oxygen in the morpholine ring enhances stability against hydrolysis compared to esters (e.g., Metabutethamine Hydrochloride ). Dihydrochloride salts improve shelf life by reducing hygroscopicity.

- Aromatic Amines: Compounds like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride are prone to oxidation, necessitating stabilization in hair dye formulations.

- Steric Effects: Branched alkylamines (e.g., diisopropyl groups ) reduce nucleophilicity, limiting reactivity in alkylation reactions compared to morpholinoethyl analogs.

生物活性

Overview

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride, a synthetic compound, has gained attention in various fields due to its potential therapeutic applications and unique chemical properties. This compound is characterized by a white crystalline appearance and high solubility in water, with a molecular weight of 256.2 g/mol. Its synthesis typically involves the reaction of 2-chloroethanol with morpholine, followed by the introduction of an ethylamine group under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This interaction modulates their activity, leading to various biochemical effects depending on the target involved. The compound's mechanism can be summarized as follows:

- Ligand Binding : It binds to specific receptors or enzymes.

- Modulation of Activity : Alters the activity of these targets, which can lead to therapeutic effects.

Biological Applications

The compound has been studied for its applications in several areas:

- Medicinal Chemistry : It is investigated for potential therapeutic properties, particularly in drug development.

- Biochemical Assays : Used as a buffering agent in molecular biology research.

- Industrial Applications : Employed in the synthesis of various industrial chemicals and materials.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in different contexts:

Table 1: Summary of Research Findings

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal for its application in organic synthesis and medicinal chemistry:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Capable of being reduced to form amines.

- Substitution Reactions : Can undergo nucleophilic substitutions, leading to diverse derivatives.

Comparison with Similar Compounds

When compared with similar compounds such as 2-(2-aminoethyl)morpholine and N-(2-hydroxyethyl)morpholine, this compound stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity. Its balance of hydrophilicity and lipophilicity makes it versatile for various applications.

常见问题

Q. What are the recommended synthetic routes for 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting morpholine derivatives with chloroethylamine intermediates under controlled conditions (e.g., polar solvents like ethanol/water mixtures at 60–80°C). Acidic workup with HCl yields the dihydrochloride salt. Purity optimization involves techniques such as recrystallization from ethanol/water systems or column chromatography using silica gel and methanol:ethyl acetate gradients. Continuous flow reactors (CFRs) can enhance yield and reduce side products .

- Key Data :

| Parameter | Condition/Result | Source |

|---|---|---|

| Solvent System | Ethanol/water (3:1) | |

| Temperature | 60–80°C | |

| Purity Post-Column | ≥98% (HPLC) |

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the morpholinoethyl and ethanolamine moieties. For example, δ 3.6–3.8 ppm (morpholine CH groups) and δ 2.5–2.7 ppm (ethylamino protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 237.2 (free base) and [M+2HCl] adducts.

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., Cl% ~25.8%) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (DMSO, methanol). Insoluble in hexane or diethyl ether.

- Stability : Stable at RT for 6 months if stored desiccated. Degrades above 150°C (TGA data). Avoid prolonged exposure to light or humidity to prevent hydrolysis of the morpholine ring .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- PPE : Lab coat, nitrile gloves, and goggles. Use in fume hoods with local exhaust ventilation.

- Emergency Measures : Immediate rinsing with water for skin/eye contact; NaOH solution for spill neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Computational Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for competing pathways. ICReDD’s workflow integrates computational screening with experimental validation .

- Process Variables : Optimize pH (4–6), reaction time (8–12 hrs), and stoichiometry (morpholine:chloroethylamine = 1.2:1). CFRs improve heat/mass transfer, reducing dimerization byproducts .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns (3.5 µm) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at ppm levels via MRM transitions.

- Ion Chromatography : Quantify residual chloride ions from incomplete salt formation (detection limit: 0.1 µg/mL) .

Q. How does the compound interact with biological systems, and what assays are suitable for studying its effects?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid or adrenergic receptors) using H-labeled analogs.

- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells (IC typically >100 µM, indicating low toxicity).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity across studies)?

- Methodological Answer :

- Cross-Validation : Replicate studies under standardized conditions (pH, temperature, cell lines).

- Theoretical Modeling : Molecular dynamics simulations to assess conformational flexibility impacting receptor binding.

- Meta-Analysis : Aggregate data from PubChem, DSSTox, and NIST to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。